molecular formula C21H24N2 B8520697 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene

2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]dec-7-ene

Cat. No. B8520697
M. Wt: 304.4 g/mol
InChI Key: LQKPOBSGGPWQOP-UHFFFAOYSA-N
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Patent
US08455475B2

Procedure details

A solution of 2-benzyl-8-(pyridin-3-yl)-2-azaspiro[4.5]dec-7-ene (250 mg, 0.822 mmol, 1.0 eq.) in MeOH (15 ml) was degassed with argon for 15 min, followed by addition of Pd(OH)2 (125 mg, 50% by wt.). The reaction mixture was stirred under H2 balloon pressure for 4.5 h at RT. After completion of the reaction (monitored by LCMS), the reaction mixture was filtered through celite and the filtrate was concentrated under reduced pressure to yield the desired compound as an off-white solid which was used in the next step without further purification. Yield: 93% (165 mg, 0.76 mmol).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]2([CH2:17][CH2:16][C:15]([C:18]3[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=3)=[CH:14][CH2:13]2)[CH2:9]1)C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[N:20]1[CH:21]=[CH:22][CH:23]=[C:18]([CH:15]2[CH2:16][CH2:17][C:10]3([CH2:9][NH:8][CH2:12][CH2:11]3)[CH2:13][CH2:14]2)[CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2(CC1)CC=C(CC2)C=2C=NC=CC2
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
125 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under H2 balloon pressure for 4.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction (monitored by LCMS)
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1CCC2(CCNC2)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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